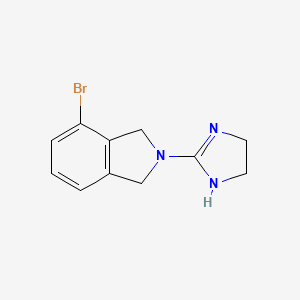
7-(Benzyloxy)chroman-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)chroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a chroman ring system with a benzyloxy group at the 7th position and an amine group at the 3rd position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)chroman-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as chroman-4-one.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position using a benzylation reaction. This can be achieved by reacting the chroman derivative with benzyl bromide in the presence of a base like potassium carbonate.
Amine Group Introduction: The amine group is introduced at the 3rd position through a reductive amination reaction. This involves the reaction of the intermediate compound with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
7-(Benzyloxy)chroman-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyloxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield quinones or other oxidized derivatives.
Reduction: Reduction can produce alcohols or secondary amines.
Substitution: Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
7-(Benzyloxy)chroman-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various chroman derivatives.
Biology: In biological research, the compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 7-(Benzyloxy)chroman-3-amine involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters.
Receptor Modulation: It may modulate the activity of certain receptors, influencing cellular signaling pathways.
Antioxidant Activity: The compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress.
類似化合物との比較
Similar Compounds
7-(Aryloxy)chroman-3-amine: Similar to 7-(Benzyloxy)chroman-3-amine but with different aryl groups.
7-(Methoxy)chroman-3-amine: Features a methoxy group instead of a benzyloxy group.
7-(Hydroxy)chroman-3-amine: Contains a hydroxy group at the 7th position.
Uniqueness
This compound is unique due to its specific benzyloxy and amine functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
7-phenylmethoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H17NO2/c17-14-8-13-6-7-15(9-16(13)19-11-14)18-10-12-4-2-1-3-5-12/h1-7,9,14H,8,10-11,17H2 |
InChIキー |
GPQRGIQSIPMIRX-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=C1C=CC(=C2)OCC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


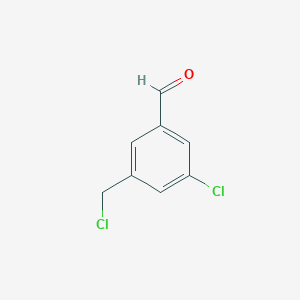
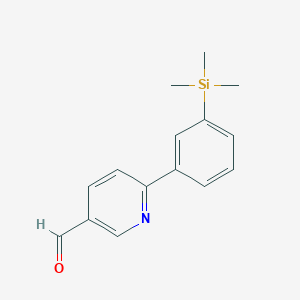
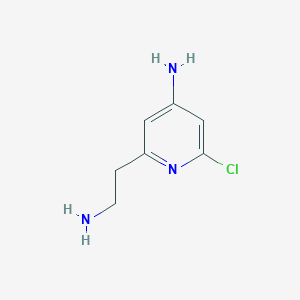
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14853576.png)

![Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate](/img/structure/B14853584.png)
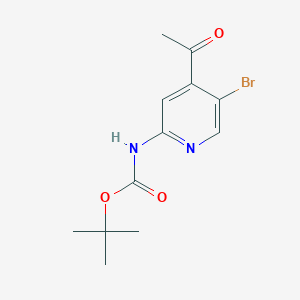



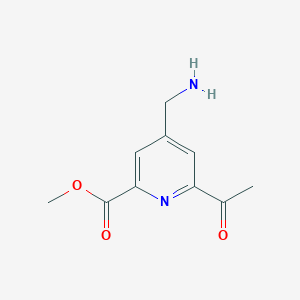
![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)
